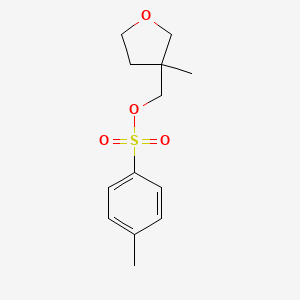
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C12H18O4S. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound features a 3-methyloxolan-3-yl group attached to a methylbenzene-1-sulfonate moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methyloxolane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxolane+4-Methylbenzenesulfonyl chloride→(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Products may include sulfonic acids or ketones.
Reduction: Alcohols are common products.
Scientific Research Applications
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
Uniqueness
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 3-methyloxolan-3-yl group, which imparts specific reactivity and properties that are different from other sulfonate esters. This makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective.
Properties
CAS No. |
15833-66-6 |
|---|---|
Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(3-methyloxolan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-3-5-12(6-4-11)18(14,15)17-10-13(2)7-8-16-9-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
BGDCBOKMGDPCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
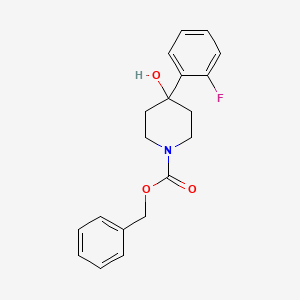

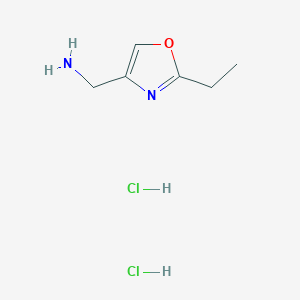
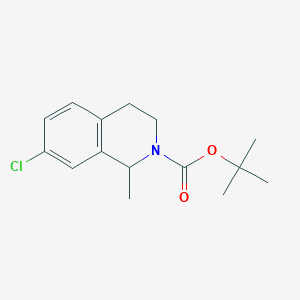
![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
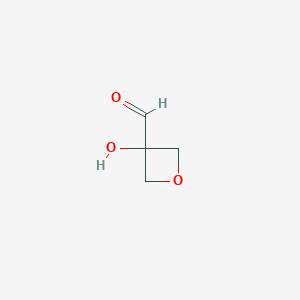
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
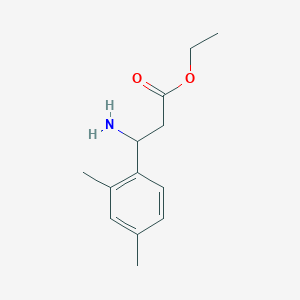

![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
